An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di(2-pyridyl)-1,3-propanedione
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di(2-pyridyl)-1,3-propanedione
Introduction
1,3-Di(2-pyridyl)-1,3-propanedione, a significant β-diketone, serves as a crucial ligand in the field of coordination chemistry.[1][2] Its molecular structure, featuring two pyridyl groups, allows for the formation of stable complexes with a variety of transition metals, making it invaluable in catalysis and the development of advanced materials such as metal-organic frameworks (MOFs).[1] The compound's pyridinyl groups enhance electron donation, which can improve the performance of metal catalysts in important organic transformations.[1] Furthermore, its potential for fluorescence when chelated with certain metals opens avenues for research in photoluminescent materials and sensors.[1]
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1,3-Di(2-pyridyl)-1,3-propanedione, offering insights for researchers, scientists, and professionals in drug development.
Molecular and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 226.23 g/mol |
| CAS Number | 10198-89-7 |
| Melting Point | 104-109 °C |
| Appearance | Solid, Very Pale Yellow |
| Solubility | Almost transparent in hot Methanol |
(Data sourced from Sigma-Aldrich[3][4], ChemicalBook[5][6], and PubChem[7])
Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione
The primary and most effective method for synthesizing 1,3-Di(2-pyridyl)-1,3-propanedione is the Claisen condensation .[8] This well-established reaction involves the condensation of an ester with a ketone, facilitated by a strong base.[9] In this specific synthesis, an acetylpyridine reacts with an ethyl pyridinecarboxylate in the presence of a strong base like potassium tert-butoxide.[8]
Causality Behind Experimental Choices
The choice of a strong base is critical to deprotonate the α-carbon of the acetylpyridine, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ethyl pyridinecarboxylate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the β-diketone. The use of an aprotic solvent like tetrahydrofuran (THF) is preferred to prevent protonation of the enolate and other reactive intermediates.
Experimental Protocol: Claisen Condensation
Materials:
-
Ethyl 2-pyridinecarboxylate
-
2-Acetylpyridine
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-acetylpyridine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in anhydrous THF to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of ethyl 2-pyridinecarboxylate in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction mixture by adding a dilute aqueous solution of HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Caption: Workflow for the synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione.
Characterization of 1,3-Di(2-pyridyl)-1,3-propanedione
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Keto-Enol Tautomerism
An important characteristic of β-diketones is their existence in a tautomeric equilibrium between the keto and enol forms.[2][10][11] In the case of 1,3-Di(2-pyridyl)-1,3-propanedione, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation with the pyridyl rings.[2] Spectroscopic evidence, particularly from ¹H NMR, confirms that the compound exists predominantly in the enol form in solution.[8]
Caption: Keto-enol tautomerism in 1,3-Di(2-pyridyl)-1,3-propanedione.
Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,3-Di(2-pyridyl)-1,3-propanedione, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridyl rings, the methine proton of the enol form, and the enolic hydroxyl proton. The integration of these signals provides quantitative information about the number of protons in each chemical environment. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the enolic carbons, and the carbons of the pyridyl rings.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Pyridyl Protons: ~7.0-8.7 ppm (complex multiplet)
-
Methine Proton (-CH=): ~6.0-7.0 ppm (singlet)
-
Enolic Hydroxyl Proton (-OH): ~15-17 ppm (broad singlet)
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,3-Di(2-pyridyl)-1,3-propanedione is expected to show characteristic absorption bands for the C=O and C=C stretching vibrations of the enol form, as well as the O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group.
Expected IR Absorption Bands (cm⁻¹):
-
O-H Stretch (hydrogen-bonded): ~2500-3200 (broad)
-
C=O Stretch (conjugated): ~1600-1640
-
C=C Stretch (conjugated): ~1550-1600
-
C-H Stretch (aromatic): ~3000-3100
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1,3-Di(2-pyridyl)-1,3-propanedione, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (226.23 g/mol ).[3][6][7] The fragmentation pattern will provide further structural information.
X-ray Crystallography
For a definitive structural determination, single-crystal X-ray diffraction can be performed.[12] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the overall molecular conformation.[13] Studies have shown that in the solid state, 1,3-di(pyridin-2-yl)propane-1,3-dione exists in the enol form with a nearly planar central core stabilized by an intramolecular hydrogen bond.[2]
Caption: Key characterization techniques for 1,3-Di(2-pyridyl)-1,3-propanedione.
Applications in Research and Development
The unique properties of 1,3-Di(2-pyridyl)-1,3-propanedione make it a valuable compound in several areas of research and development:
-
Coordination Chemistry: It serves as a versatile ligand for the synthesis of novel metal complexes with interesting magnetic, optical, and catalytic properties.[14][15] The pyridyl groups play a significant role in dictating the coordination geometry and electronic properties of the resulting complexes.[16]
-
Catalysis: Metal complexes of this ligand can act as catalysts in a variety of organic reactions, including oxidation, reduction, and cross-coupling reactions.[1]
-
Materials Science: It is a building block for the construction of MOFs and other coordination polymers with potential applications in gas storage, separation, and sensing.[1]
-
Drug Development: The ability of β-diketones to chelate metal ions is of interest in the design of therapeutic agents. The pyridyl moieties can also engage in specific interactions with biological targets.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 1,3-Di(2-pyridyl)-1,3-propanedione. The Claisen condensation remains the most effective synthetic route, and a combination of spectroscopic and crystallographic techniques is essential for comprehensive characterization. The unique structural features and chemical properties of this compound ensure its continued importance in various fields of chemical research and development.
References
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Ferles, M., Liboska, R., & Trska, P. (n.d.). SYNTHESIS AND REACTIONS OF NOVEL 1,3-DIPYRIDINYL-l,3- -PROP ANEDIONES. Collection of Czechoslovak Chemical Communications. [Link]
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ResearchGate. (n.d.). Ketoenol tautomerism of 1,3-di(pyridin-2-yl)propane1,3-dione. [Link]
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Chemistry LibreTexts. (2023, August 5). Keto-Enol Tautomerism. [Link]
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PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]
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de Ruiter, G., Lahav, M., & van der Boom, M. E. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3407–3416. [Link]
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Goral, M., et al. (2022). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Materials, 15(15), 5433. [Link]
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Hancock, R. D. (2013). The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews, 42(4), 1500-1524. [Link]
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